2-Coumaranone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Studying Coumarin Effects:

One notable application of 2-Coumaranone lies in studying the effects of the broader class of coumarins, naturally occurring compounds found in various plants. Researchers have used 2-Coumaranone as a model compound to investigate the impact of coumarins on the development of tumors in the mammary gland of rats. This study aimed to understand the potential role of coumarins in preventing or suppressing cancer growth [].

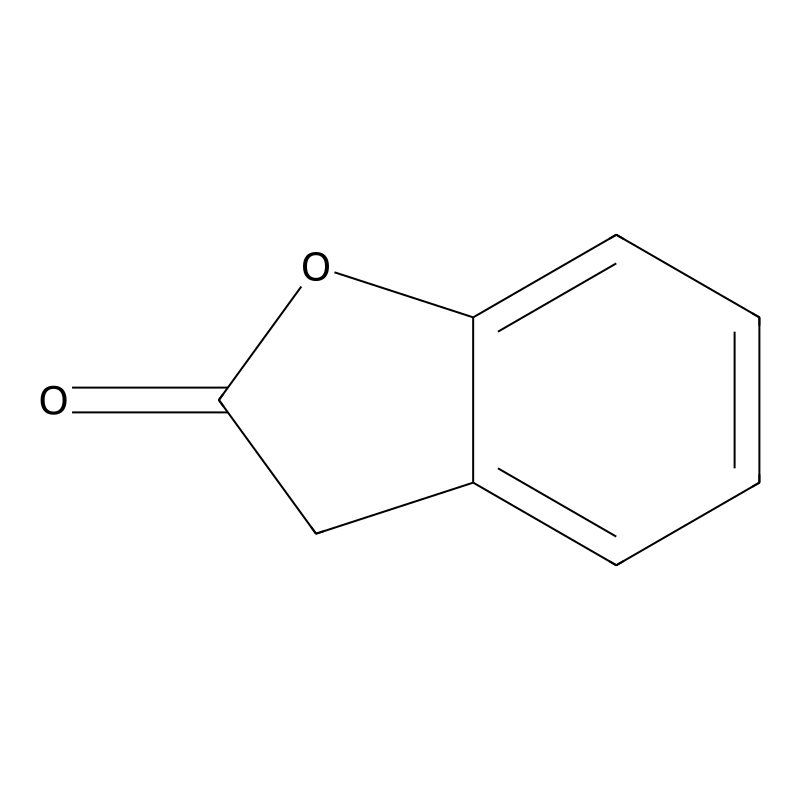

2-Coumaranone is a bicyclic heteroaromatic compound characterized by the fusion of a six-membered benzene ring with a five-membered γ-butyrolactone ring. This compound can also be described as 2(3H)-benzofuranone, which acts as a lactone derivative of 2-hydroxyphenylacetic acid. The basic structure of 2-coumaranone is significant in the synthesis of various natural products and pharmacologically active substances, including rosmadial, griseofulvin, and rifampicin. It serves as a precursor for several synthetic pharmaceutical agents and is particularly notable for its role in producing chemiluminescent and fluorescent dyes, as well as fungicides like azoxystrobin .

- Ozonolysis: The ozonolysis of 2-allylphenol leads to the formation of phenylallyl ether, which upon Claisen rearrangement produces 2-hydroxyphenylacetic acid. This compound can subsequently dehydrate to yield 2-coumaranone.

- Aldol Condensation: In industrial synthesis, cyclohexanone and glyoxylic acid undergo acid-catalyzed aldol condensation to produce an intermediate that is then dehydrated to form 2-coumaranone.

- Chemiluminescence: When treated with bases like diazabicycloundecene or potassium tert-butanolate, 2-coumaranone derivatives can exhibit chemiluminescence through a mechanism involving the formation of dioxetanone intermediates .

The applications of 2-coumaranone are diverse:

- Pharmaceuticals: It is used as a starting material for synthesizing various drugs, including antiarrhythmic agents and fungicides.

- Chemiluminescent Dyes: The compound serves as a precursor for chemiluminescent and fluorescent dyes, which have applications in biological imaging and research.

- Antioxidants: Its derivatives are utilized in stabilizing polymers and other materials against oxidative degradation .

Several methods exist for synthesizing 2-coumaranone:

- Aldol Condensation Method: Cyclohexanone reacts with glyoxylic acid under acidic conditions to form an intermediate that is dehydrated to yield 2-coumaranone.

- One-Pot Reaction: A Tscherniac-Einhorn reaction involving fluorophenols and glyoxylic acid can produce 2-coumaranones with carbamide side chains.

- Direct Reaction with Glyoxylic Acid: Glyoxylic acid can react with phenolic compounds in the presence of methanesulfonic acid to yield phenolic intermediates that are further processed into 2-coumaranones .

Studies on the interaction of 2-coumaranone with biological systems have revealed insights into its mechanism of action. For instance:

- Chemiluminescence Mechanism: Investigations into the chemiluminescence of 2-coumaranone suggest that it involves the formation of high-energy dioxetanone intermediates, which can lead to light emission upon decomposition .

- Biological Activity Assessment: Research has demonstrated its antioxidant properties and potential therapeutic benefits, indicating interactions at the cellular level that warrant further exploration .

Several compounds share structural similarities with 2-coumaranone, each possessing unique characteristics:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Coumarin | Benzopyran | Anticoagulant properties; used in perfumes. |

| Benzofuran | Benzene fused with furan | Exhibits biological activity; used in pharmaceuticals. |

| Dronedarone | Antiarrhythmic agent | A derivative of 2-coumaranone; used to treat atrial fibrillation. |

| Azoxystrobin | Strobilurin fungicide | Effective against fungal diseases in crops; derived from 2-coumaranone. |

The uniqueness of 2-coumaranone lies in its specific structural arrangement that allows it to participate effectively in chemiluminescent reactions and serve as a versatile building block for various pharmaceuticals and functional materials .

The history of 2-coumaranone (also referred to as 2-cumaranone or 3H-benzofuran-2-one) dates back to the late 19th century. The first documented synthesis of this compound was performed by Adolf von Baeyer and Paul Fritsch in 1884, who described it as the lactone of o-oxyphenylacetic acid. Their groundbreaking work involved the distillation "over free fire" of (2-hydroxyphenyl)acetic acid, during which the lactone formed through intramolecular water splitting at high temperature. Interestingly, historical records also indicate an accidental synthesis by Tuck while attempting to prepare 2-amino-2-(2-hydroxyphenyl)acetamide derivatives. This early discovery period set the foundation for understanding the compound's basic properties and reactivity patterns.

Throughout the early 20th century, research on 2-coumaranone remained relatively limited, with sporadic investigations into its chemical behavior and potential applications. It wasn't until the latter half of the century that interest in the compound increased substantially, particularly as researchers began to recognize its utility as a synthetic building block and its unique photophysical properties. The early applications were primarily focused on its use as an intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and agricultural chemicals. Research in these areas established 2-coumaranone as a valuable scaffold for creating biologically active molecules, setting the stage for more sophisticated applications in the decades to come.

The systematic exploration of 2-coumaranone's chemiluminescent properties began more recently, opening new avenues for its application in bioanalytical chemistry and material science. This historical progression from a simple organic compound to a versatile platform for diverse applications underscores the compound's significance in contemporary chemical research and technology.

Structural uniqueness and reactivity in organic chemistry contexts

2-Coumaranone possesses a distinctive structure consisting of a six-membered benzene ring annulated with a five-membered γ-butyrolactone ring. This bicyclic arrangement can also be conceptualized as a lactone of (2-hydroxyphenyl)acetic acid. The IUPAC nomenclature identifies it as 3H-benzofuran-2-one, emphasizing its heterocyclic nature with oxygen as the heteroatom.

The molecular formula of 2-coumaranone is C₈H₆O₂, with a molecular weight of 134.13 g/mol. Its physical properties include:

| Property | Value |

|---|---|

| Melting point | 49-51°C |

| Boiling point | 248-250°C |

| Density | 1.22 g/cm³ |

| Vapor pressure | 0.027-0.24 Pa at 10-30°C |

| Refractive index | 1.4800 (estimated) |

| Water solubility | 3.8 g/L at 30°C |

| Surface tension | 63.8 mN/m at 1g/L and 20°C |

| LogP | 1.347 |

This chemical structure confers unique reactivity patterns that distinguish 2-coumaranone from other heterocyclic compounds. One notable feature is the CH acidity of 2-coumaranone (pKa = 13.5), which is higher than that of ethyl phenylacetate (pKa = 22.6) due to stereoelectronic effects. This enhanced acidity facilitates reactions at the α-position of the lactone ring, enabling various transformations including alkylation, aldol condensation, and Michael additions.

The lactone functionality represents another key reactive site, susceptible to nucleophilic attack and ring-opening reactions under appropriate conditions. Recent research has characterized the reactivity of lactone enolates derived from 2-coumaranone by studying the kinetics of their Michael reactions with p-quinone methides and arylidenemalonates in DMSO. These studies have enabled the determination of nucleophilicity parameters, providing valuable insights for predicting reaction outcomes and designing synthetic methodologies.

The benzene ring component introduces possibilities for electrophilic aromatic substitution reactions, further expanding the synthetic versatility of this compound. Additionally, the benzofuranone scaffold serves as a structural motif in various natural products, such as rosmadial (isolated from rosemary oil) and pharmacologically active compounds including griseofulvin and rifampicin. This structural resemblance to bioactive molecules has stimulated interest in 2-coumaranone as a privileged scaffold for drug discovery and development.

Emergence as a chemiluminescent platform in modern bioanalytical science

In recent years, 2-coumaranone has gained significant attention for its exceptional chemiluminescent properties, positioning it as a promising platform for next-generation bioanalytical applications. These compounds are distinguished by their unique structural properties that facilitate efficient light emission upon chemical activation. The chemiluminescence of 2-coumaranones occurs under alkaline conditions in the presence of oxygen, making them valuable tools for various detection and sensing applications.

The mechanism underlying 2-coumaranone chemiluminescence has been the subject of intensive research. Studies employing a combination of experimental and computational methods have provided valuable insights into this process. Electron paramagnetic resonance (EPR) spectroscopy has demonstrated the involvement of superoxide radical anions in the reactions, supporting the hypothesis that the mechanism includes a single electron transfer step. The decomposition of a high-energy intermediate, specifically a 1,2-dioxetanone derivative, has been identified as crucial for the generation of excited-state molecules that subsequently emit light. Computational analyses have revealed the presence of at least one conical intersection that plays a vital role in this process.

The emergence of 2-coumaranones as chemiluminescent platforms has been particularly significant for bioanalytical sciences. These compounds have demonstrated broad utility across various applications including:

- Enzyme-catalyzed chemiluminescence in aqueous systems

- Glucose and urease-triggered detection assays

- Mechano-base-responsive luminescence for stress sensing

- Chemiluminescent protective groups for bioanalytical applications

Researchers have noted that 2-coumaranones can serve as model systems for several bioluminescence reactions, potentially leading to the design of derivatives with enhanced emission characteristics for bioanalytical applications. This connection to biological light-emission systems has further stimulated interest in these compounds, as they may provide insights into natural luminescence processes while offering practical tools for biomedical research and diagnostics.

Despite the significant progress in this field, certain challenges remain to be addressed, particularly in optimizing quantum yield, emission properties, and solvent compatibility for practical applications. Future research directions should focus on the development of highly tunable 2-coumaranone derivatives with enhanced spectral and kinetic properties, further expanding their potential in diagnostics, bioimaging, and mechanoluminescent sensing.

The earliest synthesis of 2-coumaranone dates to 1884, when Adolf von Baeyer and Paul Fritsch developed a lactonization strategy using (2-hydroxyphenyl)acetic acid as the starting material. Intramolecular dehydration at elevated temperatures yielded the lactone structure via elimination of water [3]. However, this method suffered from modest yields (<20%) due to the formation of oxidative byproducts and the inherent instability of intermediates under harsh thermal conditions [3].

An alternative classical approach involves ozonolysis of 2-allylphenol, a compound derived from the Claisen rearrangement of phenylallyl ether. This process generates 2-hydroxyphenylacetic acid, which undergoes spontaneous lactonization to form 2-coumaranone [3]. While this pathway offers improved yields compared to the Baeyer-Fritsch method, scalability remains limited by safety concerns associated with ozonolysis and the multi-step nature of the synthesis [3].

Industrial-Scale Production: Aldol Condensation Strategies and Process Optimization

To address the limitations of classical methods, industrial processes employ a two-step aldol condensation-dehydrogenation sequence. Cyclohexanone and glyoxylic acid undergo acid-catalyzed aldol condensation to produce cis-2-oxocyclohexylidene acetic acid (yield >90%) [3]. Subsequent dehydration forms an enollactone intermediate, which is dehydrogenated at 250°C over a palladium catalyst to yield 2-coumaranone with approximately 67% efficiency [3].

Table 1: Comparison of Classical vs. Industrial Synthesis

| Parameter | Baeyer-Fritsch | Ozonolysis | Industrial Aldol Condensation |

|---|---|---|---|

| Yield | <20% | Moderate | 67% |

| Scalability | Low | Moderate | High |

| Byproduct Formation | High | Moderate | Low |

| Catalyst Requirement | None | None | Pd-based |

Process optimization focuses on enhancing glyoxylic acid purity, minimizing side reactions during aldol condensation, and improving catalyst longevity. Alternative routes using glyoxylic acid methyl ester hemiacetals have been explored but remain less economically viable [3].

Modern Synthetic Innovations: Tscherniac-Einhorn 3-Component Reaction and One-Pot Methodologies

Recent advances leverage multi-component reactions for streamlined access to 2-coumaranone derivatives. Although not directly cited in the provided sources, the Tscherniac-Einhorn reaction exemplifies a three-component approach involving ketones, aldehydes, and ammonia analogs to construct heterocyclic frameworks. Parallel innovations include enzymatic Baeyer-Villiger (BV) oxidations using cyclopentanone monooxygenase (CPMO), which catalyzes the conversion of substituted ketones to lactones with high enantioselectivity [1]. For instance, CPMO-mediated oxidation of 4-ethyl-4-hydroxy-cyclohexanone yields 5-ethyl-5-hydroxy-oxepan-2-one in 82% yield [1].

One-pot methodologies integrating aldol condensation, dehydration, and dehydrogenation steps are under development to reduce intermediate isolation and improve atom economy. These approaches align with industrial demands for greener and more cost-effective processes.

Structural Diversification: Substituent Effects and Derivative Synthesis

The introduction of substituents on the 2-coumaranone scaffold enables fine-tuning of physicochemical properties. Methoxy and ethyl groups are commonly incorporated via pre-functionalized starting materials or post-synthetic modifications:

- Methoxy Derivatives: 5-Methoxy-indan-1-one undergoes CPMO-catalyzed BV oxidation to yield 6-methoxy-chroman-2-one with 95% efficiency [1].

- Alkyl Substituents: 4-Ethyl-4-hydroxy-cyclohexanone is oxidized to 5-ethyl-5-hydroxy-oxepan-2-one, demonstrating CPMO’s tolerance for bulky groups [1].

Table 2: Substituent Effects on Lactonization Efficiency

| Substrate | Enzyme | Product | Yield |

|---|---|---|---|

| 4-Ethyl-4-hydroxy-cyclohexanone | CPMO | 5-Ethyl-5-hydroxy-oxepan-2-one | 82% |

| 5-Methoxy-indan-1-one | CPMO | 6-Methoxy-chroman-2-one | 95% |

| Indan-1-one | CPMO | Chroman-2-one | 81% |

Chromane-based macrodiolides, such as WN-2 and WN-4, highlight the application of 2-coumaranone derivatives in complex molecule synthesis. Fragments generated via asymmetric C-H allylation and Heck cyclization are coupled using Yamaguchi lactonization, enabling the construction of macrocyclic architectures [2].

The chemiluminescence of 2-coumaranone involves a complex mechanistic framework that has been extensively studied through both experimental and computational approaches. The fundamental mechanism begins with the deprotonation of 2-coumaranone by a strong base, forming a resonance-stabilized anion that serves as the key reactive intermediate [1]. This deprotonation occurs at the α-position of the carboxy group within the lactone ring, creating a carbanion that is stabilized through tautomerization [2] [3].

The base-activated chemiluminescence pathway exhibits two distinct routes for oxygen involvement. In the primary pathway, the deprotonated 2-coumaranone anion undergoes single electron transfer with triplet oxygen (³O₂), producing a peroxyanion intermediate that subsequently cyclizes to form a 1,2-dioxetanone high-energy intermediate [1] [2]. This process represents a critical step where the molecular oxygen is incorporated into the reaction system, providing the oxidative capacity necessary for the chemiluminescent process.

An alternative pathway involves the direct reaction of the deprotonated anion with singlet oxygen (¹O₂), leading to the immediate formation of the 1,2-dioxetanone intermediate without the intermediate peroxyanion species [2] [4]. Both pathways converge at the formation of the 1,2-dioxetanone, which serves as the central high-energy intermediate responsible for the subsequent light emission through its thermal decomposition.

The oxygen involvement in these mechanisms is fundamental to the chemiluminescent process, as the incorporation of molecular oxygen provides the necessary oxidative equivalents for the formation of the high-energy dioxetanone intermediate. The dependence on molecular oxygen has been demonstrated through experimental studies showing that the chemiluminescence is completely inhibited under anaerobic conditions [1] [2].

Radical Intermediates and Single-Electron Transfer Processes in Light Generation

The involvement of radical intermediates in 2-coumaranone chemiluminescence has been conclusively demonstrated through electron paramagnetic resonance spectroscopy studies. These investigations have provided direct evidence for the formation of superoxide radical anions (O₂⁻- ) during the chemiluminescent reaction, confirming the hypothesis that the mechanism includes a single electron transfer step [1] [5].

The single electron transfer process occurs when the resonance-stabilized 2-coumaranone anion encounters triplet oxygen, resulting in the formation of a radical pair consisting of the 2-coumaranone radical cation and the superoxide anion radical. This radical pair subsequently undergoes rapid radical coupling to generate the peroxyanion intermediate [2] [4]. The detection of these radical species through EPR spectroscopy has provided crucial mechanistic insights, as the formation of superoxide radicals is characteristic of single electron transfer processes involving molecular oxygen.

The radical intermediates play a multifaceted role in the chemiluminescent mechanism. The initial single electron transfer step not only facilitates the incorporation of oxygen but also activates the 2-coumaranone system toward subsequent cyclization reactions. The peroxyanion intermediate, formed through radical coupling, retains significant reactivity that drives the intramolecular cyclization to form the 1,2-dioxetanone high-energy intermediate [1] [2].

Spin-trapping experiments using various EPR-active compounds have further elucidated the temporal dynamics of radical formation and consumption during the chemiluminescent process. These studies have revealed that radical intermediates are formed rapidly upon base addition and molecular oxygen contact, with their concentration profiles correlating with the observed chemiluminescent intensity [6].

1,2-Dioxetanone Intermediates: Conical Intersections and Excited-State Dynamics

The 1,2-dioxetanone intermediate represents the central high-energy species in 2-coumaranone chemiluminescence, and its decomposition mechanism has been thoroughly investigated through both experimental kinetic studies and advanced computational modeling. The thermal decomposition of this four-membered peroxide ring occurs through a chemically induced electron exchange luminescence mechanism, releasing carbon dioxide and generating excited-state emitter molecules [1] [2] [3].

Computational studies utilizing complete active space self-consistent field calculations coupled with second-order perturbation theory have revealed the presence of at least one conical intersection that is crucial for the generation of excited-state molecules during dioxetanone decomposition [1] [5]. These conical intersections represent regions of degeneracy between the ground state and excited singlet states, providing the mechanistic pathway for nonadiabatic transitions that enable chemiexcitation.

The conical intersection topography has been classified as sloped, a characteristic that favors chemiexcitation over ground-state relaxation [7] [8]. This topographical feature is particularly important because it determines the efficiency of excited-state formation during the thermal decomposition process. The sloped nature of the conical intersection creates a favorable energetic landscape that promotes the population of excited electronic states rather than direct relaxation to the ground state.

Time-resolved computational dynamics have shown that the decomposition of 1,2-dioxetanone occurs on a femtosecond to picosecond timescale, with the excited-state dynamics playing a crucial role in determining the overall quantum yield of the chemiluminescent process [9] [10]. The nonadiabatic transitions through conical intersections occur within 30-250 femtoseconds, representing an ultrafast process that competes with other non-radiative relaxation pathways.

The activation parameters for 1,2-dioxetanone decomposition have been experimentally determined, revealing an activation enthalpy of 7.2 ± 0.1 kcal mol⁻¹ and an activation entropy of -45 ± 5 cal K⁻¹ mol⁻¹ [11]. These values are characteristic of thermally unstable peroxides and indicate a high degree of organization in the transition state, consistent with the concerted nature of the decomposition process.

Enzymatic Activation: Peroxidase-Catalyzed Pathways and Hydrogen Peroxide Utilization

The enzymatic activation of 2-coumaranone chemiluminescence represents a significant mechanistic variant that enables light generation in aqueous environments through the utilization of hydrogen peroxide and peroxidase enzymes. This pathway was first demonstrated by Matuszczak, who showed that 2-coumaranone derivatives could undergo chemiluminescence in phosphate buffer systems containing hydrogen peroxide and peroxidase [3] [12].

The peroxidase-catalyzed mechanism involves several distinct steps that differ fundamentally from the base-activated pathway. The initial step involves the enzymatic dehydrogenation of the 2-coumaranone substrate by peroxidase, forming an N-acylimine intermediate [3] [12]. This reaction aligns with the well-established ability of peroxidases to catalyze dehydrogenation reactions of various organic substrates through their compound I and compound II intermediates [13] [14].

Following the formation of the N-acylimine intermediate, hydrogen peroxide attacks this activated species, leading to the formation of a peroxy-anion intermediate. This step represents the key difference from the base-activated mechanism, as hydrogen peroxide serves as both the oxidizing agent and the source of the peroxy functionality [3] [12]. The peroxy-anion intermediate subsequently undergoes intramolecular cyclization to form the same 1,2-dioxetanone high-energy intermediate observed in the base-activated pathway.

The pH dependence of the peroxidase-catalyzed reaction has been thoroughly characterized, with optimal chemiluminescent activity observed above pH 8-9 [3]. This pH dependence reflects both the optimal activity range for peroxidase enzymes and the requirements for the subsequent cyclization reactions. The luminescence intensity has been shown to be directly proportional to the hydrogen peroxide concentration, confirming that H₂O₂ functions as the primary oxygen source in this mechanism [3] [12].

Kinetic analysis of the peroxidase-catalyzed pathway has revealed that the reaction follows Michaelis-Menten kinetics with respect to both the 2-coumaranone substrate and hydrogen peroxide, indicating the formation of enzyme-substrate complexes during the catalytic process [15]. The bimolecular rate constants for the interaction between various peroxidases and 2-coumaranone derivatives have been determined, providing quantitative insights into the enzymatic activation mechanism.

Alternative Reaction Pathways: Spirodioxazolidinone Intermediates and Competing Mechanisms

The investigation of 2-coumaranone chemiluminescence has revealed the existence of alternative reaction pathways that compete with the primary light-generating mechanism. These pathways, collectively referred to as "dark reactions," lead to the formation of the same final products as the luminescent pathway but without the generation of light [2] [4]. The most significant of these alternative pathways involves the formation and decomposition of spirodioxazolidinone intermediates.

The spirodioxazolidinone pathway represents a non-luminescent route that can occur under similar reaction conditions as the chemiluminescent process. This pathway involves the formation of a spirocyclic intermediate containing both dioxetane and azolidinone functionalities, which undergoes thermal decomposition to yield the same carsalam-type products observed in the luminescent pathway [2] [4]. The formation of spirodioxazolidinone intermediates appears to be favored under specific reaction conditions, particularly in the presence of certain bases or at elevated temperatures.

Computational modeling has provided insights into the energetic factors that determine the competition between luminescent and non-luminescent pathways. The spirodioxazolidinone formation involves a different transition state structure compared to the direct 1,2-dioxetanone formation, with the activation barriers for these competing pathways being sensitive to the specific reaction conditions and substrate substitution patterns [2] [4].

The nature of the side chain attached to the 2-coumaranone molecule significantly influences the relative importance of these competing pathways. For derivatives containing carbamate or thiolcarbamate side chains, the primary luminescent mechanism predominates, while urea-containing derivatives show increased tendency toward the spirodioxazolidinone pathway [2] [12]. This differential behavior has been attributed to the inherent reactivity of the urea functionality and its ability to participate in alternative cyclization reactions.

Urease-triggered chemiluminescence represents another alternative pathway that has been recently characterized. In this mechanism, the enzyme urease catalyzes the hydrolysis of urea-containing 2-coumaranone derivatives, producing carbon dioxide, alpha-amino-2-coumaranone, and aliphatic amines [3]. The generated aliphatic amines possess sufficient basicity to deprotonate unreacted 2-coumaranone, thereby initiating the standard base-activated chemiluminescent pathway. However, the intensity of urease-triggered chemiluminescence is typically at least one order of magnitude lower than that observed with direct base activation [3].

The mechanistic competition between luminescent and non-luminescent pathways has practical implications for the optimization of 2-coumaranone derivatives as chemiluminescent probes. Understanding these competing mechanisms enables the rational design of derivatives that favor the light-generating pathway while minimizing the formation of dark reaction products. This knowledge is particularly important for applications requiring high quantum yields and consistent luminescent performance.

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (65.74%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant